![molecular formula C22H13Cl3N2O B5483787 2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone](/img/structure/B5483787.png)
2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone
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Overview
Description
2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as VCP746 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of VCP746 is not fully understood, but it is believed to act as a selective inhibitor of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in cell growth, differentiation, and survival. Aberrant activation of STAT3 has been implicated in various diseases, including cancer and inflammation. VCP746 has been shown to inhibit the phosphorylation of STAT3, leading to a reduction in its activity.
Biochemical and Physiological Effects:
VCP746 has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models. Additionally, VCP746 has been shown to reduce infarct size and improve neurological function in animal models of ischemic stroke.
Advantages and Limitations for Lab Experiments
One of the advantages of VCP746 is its high potency and selectivity for the STAT3 signaling pathway. This makes it a valuable tool for studying the role of STAT3 in various diseases. However, one of the limitations of VCP746 is its low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on VCP746. One area of research is to further elucidate the mechanism of action of VCP746 and its effect on the STAT3 signaling pathway. Another area of research is to explore the potential applications of VCP746 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, research can focus on optimizing the synthesis method of VCP746 to improve its yield and purity.
Synthesis Methods
The synthesis of VCP746 involves the reaction of 4-chlorobenzaldehyde with 2,6-dichloroaniline to form 2-(4-chlorophenyl)-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one. This intermediate is then reacted with acetylene to form 2-[2-(4-chlorophenyl)vinyl]-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone. The synthesis method has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
VCP746 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. VCP746 has also been studied for its anti-inflammatory properties and has been shown to be effective in reducing inflammation in animal models. Additionally, VCP746 has been studied as a potential treatment for ischemic stroke and has shown promising results in animal models.
properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2,6-dichlorophenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2O/c23-15-11-8-14(9-12-15)10-13-20-26-19-7-2-1-4-16(19)22(28)27(20)21-17(24)5-3-6-18(21)25/h1-13H/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACORFRNSYZLZ-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)Cl)C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)Cl)C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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